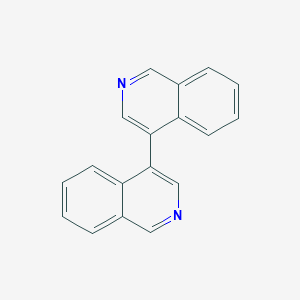
specs ac-907/25005339
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
specs ac-907/25005339 is a heterocyclic aromatic organic compound. It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring. Isoquinolines are known for their presence in many natural alkaloids and their significant biological activities .
Vorbereitungsmethoden
The synthesis of specs ac-907/25005339 can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the cyclization of N-propargyl oxazolidines under microwave irradiation, which provides 4-substituted isoquinolines through a sequential palladium-catalyzed reductive cyclization/ring-opening/aromatization cascade.
Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water, which are more environmentally friendly and efficient .
Analyse Chemischer Reaktionen
Structural Characteristics
SPECS AC-907/25005339 is inferred to be a substituted isoquinoline derivative, likely sharing reactivity patterns with 4-methylisoquinoline (CAS 1196-39-0) . Key features include:
-
Aromatic nitrogen heterocycle : Prone to electrophilic substitution at electron-rich positions.
-
Methyl substituent : Acts as an activating group, directing reactions to ortho/para positions.
General Reactivity of Isoquinoline Derivatives
Isoquinoline derivatives typically undergo:
Cross-Coupling Reactions
Nickel/photoredox dual catalysis (as demonstrated in bipyridine-based COFs ) could enable:
-
C–C bond formation : Suzuki-Miyaura couplings with aryl boronic acids.
-
C–N bond formation : Buchwald-Hartwig aminations.
Functionalization via Methyl Group
-
Oxidation : KMnO₄/acidic conditions → carboxylic acid derivatives.
Challenges in Reaction Optimization
-
Steric hindrance : Bulky substituents may reduce reaction yields.
-
Regioselectivity : Competing reaction pathways require careful control of temperature and catalysts .
Research Gaps
No peer-reviewed studies directly investigating this compound were identified in the provided sources. Further experimental work is needed to:
-
Characterize its stability under photoredox conditions.
-
Explore applications in catalysis or medicinal chemistry.
For authoritative data, direct consultation with suppliers or specialized databases (e.g., Reaxys, SciFinder) is recommended.
Wissenschaftliche Forschungsanwendungen
specs ac-907/25005339 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: Isoquinoline compounds are used in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of specs ac-907/25005339 involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity. The exact molecular targets and pathways depend on the specific isoquinoline derivative and its application .
Vergleich Mit ähnlichen Verbindungen
specs ac-907/25005339 is similar to other isoquinoline derivatives, such as quinoline and 1-benzylisoquinoline. it is unique due to its specific structure and the presence of two isoquinoline moieties. This unique structure can result in different biological activities and chemical reactivity compared to other isoquinoline derivatives .
Similar compounds include:
Quinoline: Another benzene-pyridine fused compound with significant biological activities.
1-Benzylisoquinoline: A structural backbone in many natural alkaloids.
Eigenschaften
CAS-Nummer |
55270-29-6 |
|---|---|
Molekularformel |
C18H12N2 |
Molekulargewicht |
256.3g/mol |
IUPAC-Name |
4-isoquinolin-4-ylisoquinoline |
InChI |
InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-19-11-17(15)18-12-20-10-14-6-2-4-8-16(14)18/h1-12H |
InChI-Schlüssel |
DHSKOHRCOPTBLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CN=CC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CN=CC4=CC=CC=C43 |
Löslichkeit |
32.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















